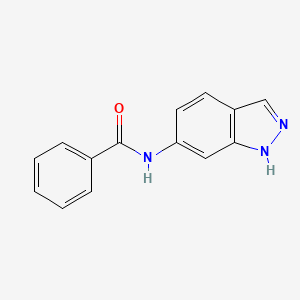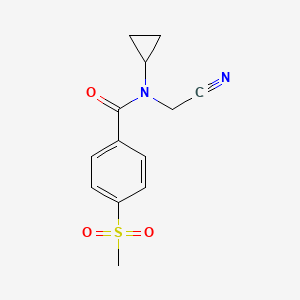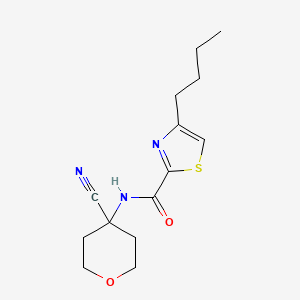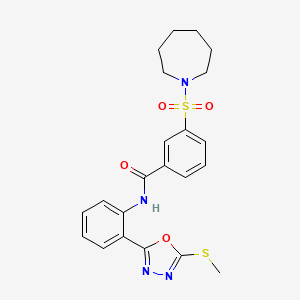
3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality 3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activities
Compounds incorporating the 1,3,4-oxadiazole moiety, similar to the core structure of the mentioned chemical, have been synthesized and evaluated for their anticancer properties. For instance, Ravinaik et al. (2021) designed and synthesized a series of benzamides with the 1,3,4-oxadiazole ring, showing moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of such structures in cancer research (Ravinaik et al., 2021).
Antimicrobial and Antiplasmodial Activities
Other studies have explored the antimicrobial and antiplasmodial applications of compounds with 1,3,4-oxadiazole derivatives. The synthesis and evaluation of these compounds reveal their potential in treating infectious diseases and malaria. For example, Hermann et al. (2021) prepared N-acylated furazan-3-amines, demonstrating significant activity against Plasmodium falciparum strains, highlighting the versatility of this chemical framework in developing new treatments for malaria (Hermann et al., 2021).
Novel Synthetic Routes and Characterization
The chemical synthesis and structural characterization of 1,3,4-oxadiazole derivatives offer insights into new synthetic methodologies and the potential for discovering novel compounds with significant biological activities. Mahmoud et al. (2012) detailed the synthesis and spectral characterization of phthalazinone derivatives, including 1,3,4-oxadiazol-2-yl moieties, underscoring the importance of synthetic chemistry in the development of new molecules for scientific research (Mahmoud et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation pathway where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.
Biochemical Pathways
The compound’s interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 affects the beta-oxidation pathway . This pathway is responsible for the breakdown of fatty acids, with the final products being acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-31-22-25-24-21(30-22)18-11-4-5-12-19(18)23-20(27)16-9-8-10-17(15-16)32(28,29)26-13-6-2-3-7-14-26/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKULDOPMVJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)
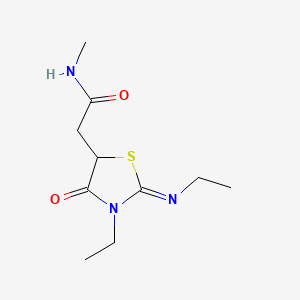
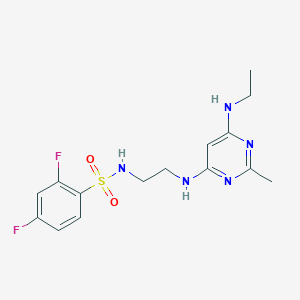
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)
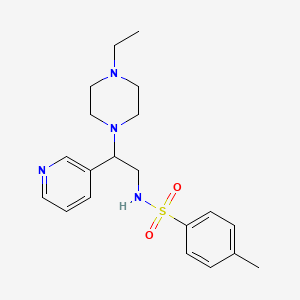
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)
